ethyl 2-(3-(4-nitrophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
The compound ethyl 2-(3-(4-nitrophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate features a complex heterocyclic architecture combining a tetrahydrobenzo[b]thiophene core fused with a pyrrolo[3,4-d]isoxazolone ring. Key substituents include a 4-nitrophenyl group (electron-withdrawing) and an ethyl ester moiety, which influence its physicochemical and pharmacokinetic properties.
Properties
IUPAC Name |
ethyl 2-[3-(4-nitrophenyl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O7S/c1-2-37-28(34)21-19-10-6-7-11-20(19)39-27(21)29-25(32)22-23(16-12-14-18(15-13-16)31(35)36)30(38-24(22)26(29)33)17-8-4-3-5-9-17/h3-5,8-9,12-15,22-24H,2,6-7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOOHXOKNVQNNGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)N3C(=O)C4C(N(OC4C3=O)C5=CC=CC=C5)C6=CC=C(C=C6)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(3-(4-nitrophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound with potential pharmacological properties. This article reviews its biological activity based on available literature and research findings.
Chemical Structure and Properties
The compound features a unique structure that includes multiple functional groups such as isoxazole and benzo[b]thiophene moieties. Its molecular formula is , and it has a molecular weight of approximately 444.52 g/mol. The presence of nitrophenyl groups may contribute to its biological activity by influencing its interaction with biological targets.
Anticancer Properties
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant anticancer activity. For instance:
- In vitro Studies : Compounds with similar scaffolds have shown IC50 values in the low micromolar range against various cancer cell lines. For example, derivatives with a benzo[b]thiophene core demonstrated potent antiproliferative effects against breast and lung cancer cell lines .
COX Inhibition
The compound's structural similarity to known COX inhibitors suggests potential anti-inflammatory properties. COX enzymes are critical in the inflammatory process and are targets for non-steroidal anti-inflammatory drugs (NSAIDs):
- Inhibitory Activity : Research indicates that structurally related compounds exhibit selective inhibition of COX-II over COX-I. For example, some derivatives showed IC50 values as low as 0.52 μM against COX-II . This selectivity may reduce gastrointestinal side effects commonly associated with traditional NSAIDs.
Case Studies
-
Study on Anticancer Activity :
- Objective : Evaluate the anticancer efficacy of synthesized derivatives.
- Method : Cell viability assays were conducted using MTT assays on various cancer cell lines.
- Results : Compounds demonstrated significant cytotoxicity with IC50 values ranging from 1 to 10 μM depending on the cell line tested .
-
Study on COX Inhibition :
- Objective : Assess the inhibitory potential of new derivatives against COX enzymes.
- Method : Enzyme assays were performed to determine IC50 values.
- Results : Several compounds exhibited strong selective inhibition of COX-II with minimal activity against COX-I, suggesting a favorable therapeutic profile .
Data Table: Biological Activity Summary
Scientific Research Applications
The compound ethyl 2-(3-(4-nitrophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic molecule that has garnered interest in various scientific research domains. This article explores its potential applications, focusing on medicinal chemistry, biological activity, and synthetic methodologies.
Medicinal Chemistry
The compound's structural characteristics indicate potential applications in medicinal chemistry. Compounds with similar structures have shown promising results in:
- Antitumor Activity : Many derivatives of nitrophenyl compounds exhibit cytotoxic effects against various cancer cell lines. Research indicates that modifications to the nitrophenyl group can enhance antitumor efficacy .
- Antimicrobial Properties : The presence of multiple heterocycles in the compound suggests potential for antimicrobial activity. Studies have reported that compounds with similar frameworks demonstrate significant antibacterial and antifungal activities .
Research into related compounds has highlighted several biological activities:
- CNS Activity : Compounds containing tetrahydro derivatives are often investigated for their effects on the central nervous system (CNS). For instance, derivatives have been studied for their roles in treating conditions such as depression and anxiety .
- Anti-inflammatory Effects : Certain derivatives of similar structures have been evaluated for anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases .
Synthetic Methodologies
The synthesis of this compound can be approached through various synthetic routes:
- Multicomponent Reactions (MCRs) : MCRs are an efficient way to synthesize complex molecules by combining multiple reactants in a single reaction step. This approach minimizes waste and increases yield .
- Functional Group Transformations : The compound can be synthesized through a series of transformations involving common organic reactions such as nitration, reduction, and cyclization. These reactions allow for the introduction of specific functional groups that enhance biological activity .
Case Study 1: Antitumor Activity
In one study, derivatives similar to the target compound were tested against human cancer cell lines. The results indicated that specific modifications to the nitrophenyl group significantly increased cytotoxicity compared to controls. This highlights the importance of structural modifications in enhancing therapeutic efficacy.
Case Study 2: Antimicrobial Screening
A series of compounds derived from similar frameworks were screened for antimicrobial activity against various pathogens. The results showed that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting that the target compound may share similar properties.
Comparison with Similar Compounds
Structural Analog: Ethyl 5-Hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate (1a)
Key Features :
Comparison :
Structural Analog: Diethyl 8-Cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l)
Key Features :
Comparison :
- Both compounds share the 4-nitrophenyl group, which may confer similar electronic properties (e.g., UV absorption, redox behavior).
- The imidazo-pyridine core in 1l vs. the pyrrolo-isoxazolone in the target compound suggests divergent biological targets. Pyrrolo-isoxazolones are often associated with anti-inflammatory activity, while imidazo-pyridines are explored for kinase inhibition .
Functional Group Analysis: Ester and Nitro Substituents
Ethyl Ester Moieties :
4-Nitrophenyl Group :
Spectroscopic Comparisons
NMR Profiling :
- highlights NMR as a tool for structural elucidation. For example, chemical shifts in regions A (δ 29–36 ppm) and B (δ 39–44 ppm) in similar compounds correlate with substituent positioning .
- The target compound’s pyrrolo-isoxazolone protons (e.g., NH or aromatic protons) would likely exhibit distinct shifts compared to benzo[b]thiophene derivatives like 1a.
IR Spectroscopy :
- Ester carbonyl stretches (~1715–1777 cm⁻¹) and nitro group absorptions (~1520–1350 cm⁻¹) are critical for functional group identification .
Data Tables
Table 1: Physical and Spectral Properties of Comparable Compounds
Table 2: Functional Group Impact on Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
